3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
Description
The compound 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one features a quinoxalin-2-one core substituted with a hydrazinyl group linked to a cyclohexylidene moiety and a 2,4-dinitrophenyl (DNP) substituent. Such compounds are typically synthesized via condensation reactions between hydrazinoquinoxaline derivatives and aldehydes or ketones, followed by characterization using spectroscopic and crystallographic methods .
Properties
IUPAC Name |
3-[(2Z)-2-[2-(2,4-dinitrophenyl)cyclohexylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O5/c27-20-19(21-16-7-3-4-8-17(16)22-20)24-23-15-6-2-1-5-13(15)14-10-9-12(25(28)29)11-18(14)26(30)31/h3-4,7-11,13H,1-2,5-6H2,(H,21,24)(H,22,27)/b23-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLQHHZVXQSJTR-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC3=CC=CC=C3NC2=O)C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=NC3=CC=CC=C3NC2=O)/C(C1)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable cyclohexanone derivative under acidic conditions. The reaction is often carried out in an ethanol solvent with the addition of hydrochloric acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups on the 2,4-dinitrophenyl moiety, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxalinone core and the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides and quinoxalinone derivatives.
Reduction: Amino-substituted derivatives of the original compound.
Substitution: Various substituted quinoxalinone and hydrazone derivatives.
Scientific Research Applications
3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone linkage, which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The hydrazone linkage is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The target compound is distinguished from analogs by its cyclohexylidene-DNP-hydrazine-quinoxaline architecture. Key structural comparisons include:
- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine (): Replaces the quinoxaline core with a dihydronaphthalenone system. Substitutes the cyclohexylidene group with a fluorobenzylidene moiety.
- 3-(2-Benzylidenehydrazinyl)quinoxalin-2(1H)-one derivatives (): Feature simpler benzylidene substituents instead of cyclohexylidene-DNP. Lack the electron-withdrawing nitro groups, altering electronic properties and solubility .
Spectroscopic Properties
- IR Spectroscopy: The DNP group in the target compound would exhibit strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). ’s fluorobenzylidene analog shows C=N stretches at 1605 cm⁻¹, comparable to benzylidene derivatives (~1600 cm⁻¹ in ) .
- NMR Spectroscopy :
Crystallographic Analysis
- ’s compound crystallizes in a monoclinic system (space group P2₁/c) with π-π stacking between naphthalene and fluorophenyl groups. The DNP moiety participates in weak C–H···O hydrogen bonds .
- The target compound’s crystal structure, if determined using SHELX methods , may exhibit similar packing motifs but with distinct interactions due to the cyclohexylidene’s flexibility and the DNP’s nitro groups.
Biological Activity
The compound 3-{2-[(1Z)-2-(2,4-dinitrophenyl)cyclohexylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesized derivatives, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula: C22H20N8O10
- Molecular Weight: 556.4 g/mol
- IUPAC Name: 2-(2,4-dinitrophenyl)-N-[[4-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]cyclohexylidene]amino]acetamide
- InChI Key: VHBKWZOQNJNIOU-UHFFFAOYSA-N
This structure includes a quinoxaline moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Research has indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that related hydrazone compounds can inhibit the growth of various cancer cell lines:
- Case Study: A derivative similar to the target compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 43.4 μM against breast cancer T47D cells .
- Mechanism: The proposed mechanism involves interaction with DNA and inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells .
Antifungal Activity
Compounds derived from 2,4-dinitrophenylhydrazine have been synthesized and tested for antifungal properties:
- Findings: Compounds showed varying degrees of inhibition against Candida species, with some exhibiting over 41% inhibition at specific concentrations .
- Relevance: This suggests that the target compound may possess similar antifungal properties due to structural similarities.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition:
- Acetylcholinesterase Inhibition: Some hydrazone derivatives have been reported to inhibit acetylcholinesterase, which is crucial for treating neurological disorders .
The mechanism by which this compound exerts its biological effects likely involves:
- Formation of Reactive Intermediates: The presence of nitro groups can lead to the formation of reactive intermediates that interact with cellular macromolecules.
- Targeting Biological Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis through enzyme inhibition or receptor binding.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Quinoxaline Derivative A | C20H18N4O3 | 6.5 | Anticancer |
| Hydrazone B | C22H22N6O4 | 27.3 | Anticancer |
| Dinitrophenyl Hydrazone C | C19H19N3O8S | N/A | Antifungal |
This table illustrates how variations in structure can influence biological activity.
Q & A
Q. Optimization Table :
| Parameter | Condition Range | Monitoring Method |
|---|---|---|
| Solvent System | Ethanol/H2O vs. DMF | TLC (Rf = 0.4–0.6) |
| Temperature | 40–80°C | IR (N=N bond formation) |
| Reaction Time | 6–24 hours | HPLC yield comparison |
Reference : Similar hydrazone syntheses achieved 65–78% yields under these conditions .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer :
Combine complementary techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.8–8.4 ppm for dinitrophenyl; δ 6.8–7.2 ppm for quinoxaline) .
- HRMS : Confirm molecular ion ([M+H]+ expected m/z 456.1234; ±2 ppm tolerance) .
- X-ray Crystallography : Resolve stereochemistry (as applied to analogous hydrazones) .
Q. Diagnostic Table :
| Technique | Key Signature | Structural Insight |
|---|---|---|
| IR | 1665 cm⁻¹ (C=O) | Confirms ketone group integrity |
| UV-Vis (EtOH) | λmax = 340 nm (π→π* transition) | Validates conjugation extent |
Advanced: How to resolve contradictions between computational and experimental spectroscopic data?
Q. Methodological Approach :
Model Validation :
- Compare DFT-calculated 13C NMR shifts (B3LYP/6-311+G(d,p)) with experimental data (±3 ppm tolerance).
- Test solvent models (PCM vs. SMD) for UV-Vis simulations .
Experimental Re-examination :
- Conduct variable-temperature NMR (25–60°C) to detect tautomeric equilibria .
- Adjust sample concentration (0.1–10 mM) to rule out aggregation effects in UV-Vis .
Data Reconciliation Protocol :  Hypothetical workflow for computational-experimental alignment
Advanced: How to design a mechanistic study for biological activity?
Q. Tiered Experimental Design :
In Vitro Binding :
- Fluorescence quenching with bovine serum albumin (BSA) at 298–310 K; calculate Stern-Volmer constants .
Cellular Uptake :
- Synthesize a 13C-labeled analog for LC-MS/MS tracking in HepG2 cells .
Transcriptomic Profiling :
- RNA-seq analysis (Illumina NovaSeq) with pathway enrichment (KEGG/GO terms) .
Q. Controls & Replicates :
- Include cisplatin (positive control) for cytotoxicity assays.
- Use 3 biological replicates with randomized processing to minimize batch effects .
Basic: What stability protocols are recommended for long-term storage?
Q. Methodological Guidelines :
-
Storage : Amber vials at -20°C under argon (O2 < 0.1 ppm) .
-
Stability Testing :
Condition Duration Acceptable Degradation 40°C/75% RH 4 weeks ≤5% (by HPLC area%) Light exposure (UV) 48 hours ≤2%
Advanced: How to develop a structure-activity relationship (SAR) study?
Q. Framework :
Core Modifications :
- Introduce electron-withdrawing groups (e.g., -NO2) at the cyclohexylidene position .
Biological Testing Hierarchy :
- Primary : Enzyme inhibition (IC50 via fluorescence polarization).
- Secondary : Membrane permeability (PAMPA assay; Pe > 1 × 10⁻⁶ cm/s) .
Computational Modeling :
Q. Factorial Design Example :
| Factor | Level 1 | Level 2 |
|---|---|---|
| Substituent (R) | -OCH3 | -CF3 |
| Solvent Polarity | DMSO | Ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
